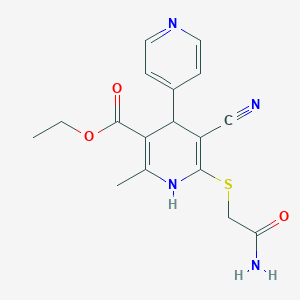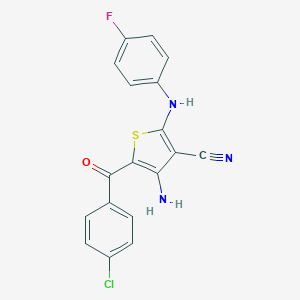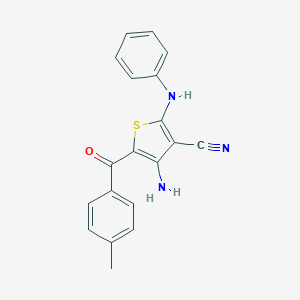![molecular formula C16H11BrN2O3 B433114 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 331950-32-4](/img/structure/B433114.png)
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Overview
Description
The compound “2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a type of heterocyclic compound . It was synthesized in 86% yield by a one-pot multicomponent reaction of 3-bromobenzaldehyde, malononitrile, and dimedone using 10 mol % urea as an organo-catalyst at room temperature .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The reaction is characterized by operational simplicity, high yields, and an easy work-up process .Molecular Structure Analysis
The compound crystallizes in the monoclinic space group C 2/c with the unit-cell parameters: a= 23.557 (2), b= 9.2963 (7), c= 15.7502 (12) Å, β = 93.430 (8)o and Z = 8 . The packing between the molecules within the unit cell is stabilized by N-H…O and N-H…N type of intermolecular hydrogen interactions .Chemical Reactions Analysis
The compound is a product of a multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone . The reaction is facilitated by the use of a catalyst .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of similar compounds, including those with a pyrano[4,3-b]pyran skeleton, has been extensively studied. These structures often exhibit interesting features, such as coplanar atoms in the pyran ring and stabilization by intermolecular hydrogen bonds, as demonstrated in a study by Wang et al. (2005) on a closely related compound (Wang et al., 2005). Sharma et al. (2015) also provided insights into the crystal structures of carbonitrile compounds with a pyran ring adopting a boat conformation, further stabilized by hydrogen bonds (Sharma et al., 2015).
Optical and Structural Properties
The structural and optical properties of pyrano[4,3-b]pyran derivatives have been the subject of significant research. Zeyada et al. (2016) explored the optical properties of related thin films, noting their nanocrystallite dispersion in an amorphous matrix and the impact on absorption parameters (Zeyada et al., 2016). The electrocatalytic multicomponent approach to synthesizing these compounds, as discussed by Elinson et al. (2013), highlights their potential biomedical applications (Elinson et al., 2013).
Electrocatalytic Synthesis
The compound's synthesis via electrocatalytic methods has been a focus area, indicating its relevance in medicinal chemistry. Elinson et al. (2013) describe an efficient electrocatalytic approach that yields cyano-functionalized pyrano[4,3-b]pyran systems, suggesting promising biomedical applications (Elinson et al., 2013).
Applications in Organic-Inorganic Photodiode Fabrication
The compound's derivatives have been utilized in photovoltaic research. Zeyada et al. (2016) investigated the use of pyrano[4,3-b]pyran derivatives in organic-inorganic photodiode fabrication, demonstrating their potential in electronic device applications (Zeyada et al., 2016).
Electrical and Dielectric Properties
Research on the electrical and dielectric properties of pyrano[4,3-b]pyran derivatives, similar to 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, reveals significant insights. Zeyada et al. (2016) detailed the AC electrical conductivity and dielectrical properties of related thin films, providing valuable data for material science applications (Zeyada et al., 2016).
Corrosion Inhibition Studies
The compound has been studied for its potential as a corrosion inhibitor. Eldesoky et al. (2019) explored its use in protecting copper surfaces, demonstrating its effectiveness as a corrosion inhibitor in acidic environments (Eldesoky et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Based on the in-silico study, some compounds synthesized using similar methods showed better binding affinity towards dna gyrase protein .
Mode of Action
It’s known that compounds with similar structures can interact with their targets via hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.
Biochemical Pathways
Given its potential interaction with dna gyrase, it might influence dna replication and transcription processes .
Pharmacokinetics
An in-silico study of similar compounds suggests that they comply with lipinski’s rule and jorgensen’s rule, indicating good bioavailability .
Result of Action
Given its potential interaction with dna gyrase, it might lead to inhibition of dna replication and transcription, potentially leading to cell death .
Action Environment
The synthesis of similar compounds has been performed using environmentally friendly methods, suggesting that the compound might be stable under various environmental conditions .
Biochemical Analysis
Biochemical Properties
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA gyrase, which is essential for DNA replication and transcription . The interaction between this compound and DNA gyrase involves binding to the enzyme’s active site, thereby preventing its normal function. Additionally, this compound can interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, the binding of this compound to DNA gyrase inhibits the enzyme’s function, leading to disrupted DNA replication and transcription . Additionally, this compound can activate or inhibit other enzymes, resulting in changes in cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have demonstrated that the effects of this compound can persist for several days, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating key enzymes involved in metabolic processes . For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered levels of metabolites and changes in energy production. Additionally, this compound can interact with cofactors such as NADH and FADH2, further affecting metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes. Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production.
properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c1-8-5-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-3-2-4-10(17)6-9/h2-6,13H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTWOJWKEAIUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-amino-2-carbamoyl-6-methyl-4-pyridin-4-yl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B433053.png)


![2-{[2-(4-Morpholinyl)ethyl]sulfanyl}-4,6-diphenylnicotinonitrile](/img/structure/B433112.png)

![4-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B433119.png)
![2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433123.png)
![6-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-phenylnicotinonitrile](/img/structure/B433124.png)
![[3-Amino-6-(4-fluorophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B433125.png)
![2-{[4-Amino-5-(4-methylbenzoyl)thieno[3,2-d]isothiazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B433127.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B433133.png)
![diethyl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433134.png)
![6-Amino-3-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433135.png)